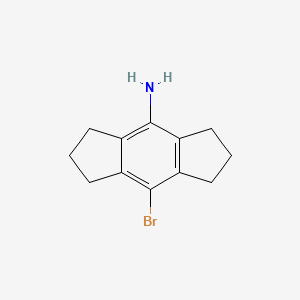
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide, also known as N-acetyl-L-cysteine (NAC), is a small molecule that is widely used in scientific research and clinical practice. NAC is a naturally occurring amino acid derivative that is found in the body and can be produced synthetically. It is a versatile compound that has a wide range of applications and is used for a variety of purposes.
Applications De Recherche Scientifique
NAC has a wide range of applications in scientific research. It is used in the synthesis of complex molecules, as a radical scavenger, as an antioxidant, and as a drug delivery system. In addition, NAC has been used to study the role of cysteine in various biological processes, such as cell signaling and apoptosis. NAC has also been used to investigate the role of cysteine in cancer and other diseases.
Mécanisme D'action
The mechanism of action of NAC is not fully understood. It is believed that NAC acts as a radical scavenger and antioxidant, which helps to protect cells from oxidative damage. In addition, NAC has been shown to interact with cysteine-containing proteins, which may be involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
NAC has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and to increase the levels of glutathione, an important antioxidant. In addition, NAC has been shown to modulate the activity of various enzymes and proteins, and to regulate the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
NAC has several advantages as a tool for laboratory experiments. It is a relatively stable compound and is easy to obtain. In addition, NAC is non-toxic and can be used in a variety of experiments. However, it is important to note that NAC is a relatively small molecule, which may limit its use in some experiments.
Orientations Futures
NAC has a wide range of potential applications in scientific research. In the future, NAC may be used to study the role of cysteine in various biological processes, such as cell signaling and apoptosis. In addition, NAC may be used to investigate the role of cysteine in cancer and other diseases. Finally, NAC may be used as a drug delivery system for the treatment of various diseases.
Méthodes De Synthèse
NAC can be synthesized using two different methods. The first method is the direct synthesis of NAC from cysteine. This method involves the reaction of cysteine with acetic anhydride, followed by hydrolysis of the resulting N-acetylcysteine amide. The second method is the synthesis of NAC from cystamine. This method involves the reaction of cystamine with acetic anhydride, followed by hydrolysis of the resulting N-acetylcystamine amide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide involves the condensation of acetic anhydride with 3-oxoprop-1-en-2-ol, followed by the addition of ammonia to form the final product.", "Starting Materials": [ "Acetic anhydride", "3-oxoprop-1-en-2-ol", "Ammonia" ], "Reaction": [ "Step 1: Acetic anhydride is added dropwise to a solution of 3-oxoprop-1-en-2-ol in pyridine at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Ammonia is added to the reaction mixture and the resulting mixture is stirred at room temperature for an additional 2 hours.", "Step 4: The reaction mixture is then poured into ice water and the resulting solid is filtered and washed with water.", "Step 5: The solid is then recrystallized from ethanol to yield N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide as a white crystalline solid." ] } | |
| 50704-22-8 | |
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
N-[(E)-1-hydroxy-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C5H7NO3/c1-4(9)6-5(2-7)3-8/h2-3,7H,1H3,(H,6,9)/b5-2+ |
Clé InChI |
SQDRPKFQIUJOBI-GORDUTHDSA-N |
SMILES isomérique |
CC(=O)N/C(=C/O)/C=O |
SMILES canonique |
CC(=O)NC(=CO)C=O |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



